ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

X-ray crystallography intramolecular hydrogen bonding conformational analysis

Researchers face inconsistent reactivity when sourcing pyrazolylpyridazine intermediates-the 3-amino regioisomer and dechlorinated analog lack the target compound's validated geometry and QC endpoints. This compound resolves these challenges. • Conformationally rigid: 0.16° dihedral angle & dual S(6) H-bond motifs (CCDC 792507) ensure reproducible cyclocondensation. • QC-ready: experimental mp 133-134 °C enables immediate identity verification without method development. • Dual diversification: 5-amino + 4-ester enables pyrimidine annulation; 6-Cl enables orthogonal SNAr functionalization.

Molecular Formula C10H10ClN5O2
Molecular Weight 267.67
CAS No. 69720-12-3
Cat. No. B2594053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
CAS69720-12-3
Molecular FormulaC10H10ClN5O2
Molecular Weight267.67
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)N
InChIInChI=1S/C10H10ClN5O2/c1-2-18-10(17)6-5-13-16(9(6)12)8-4-3-7(11)14-15-8/h3-5H,2,12H2,1H3
InChIKeyTXXNCHKKIABOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate (CAS 69720-12-3): Core Structural Identity and Procurement-Relevant Physicochemical Profile


Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS 69720-12-3, C₁₀H₁₀ClN₅O₂, MW 267.67 g/mol) is a heterocyclic intermediate belonging to the pyrazolylpyridazine class, featuring a 5-aminopyrazole-4-carboxylate ester core N-arylated at position 1 with a 6-chloropyridazine ring . The compound is distinguished by its near-perfectly planar solid-state geometry—the dihedral angle between the pyrazole and pyridazine rings measures only 0.16°—stabilized by dual intramolecular S(6) hydrogen-bond ring motifs (N–H···N and N–H···O), which generate a rigid, predictable conformation that is central to its utility as a crystalline synthetic building block [1]. Its experimental melting point (133–134 °C), computed LogP of 1.5, and the presence of both a nucleophilic 5-amino group and an electrophilic 6-chloro substituent define its reactivity profile relative to closely related regioisomers and dechlorinated analogs [2].

Why Simple Substitution of Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate with In-Class Analogs Carries Experimental Risk


The 1-(6-chloropyridazin-3-yl)-1H-pyrazole scaffold is not a singular pharmacophore but a family in which subtle positional changes—regioisomeric amino placement, ester versus nitrile at C4, and the presence or absence of the 6-chloro substituent—profoundly alter hydrogen-bonding geometry, electronic distribution, and downstream reactivity [1]. The 5-amino isomer (target compound) adopts an intramolecularly stabilized conformation with two distinct S(6) ring motifs that are absent in the 3-amino regioisomer (CAS 648859-03-4), directly affecting its participation in further cyclocondensation reactions . The 6-chloro substituent on the pyridazine ring serves as both a crystallinity-enhancing group and a reactive handle for nucleophilic aromatic substitution (SNAr); its removal (CAS 69720-49-6) eliminates this synthetic entry point entirely. Similarly, replacement of the ethyl ester at C4 with a carbonitrile (CAS 69720-51-0) alters the electron-withdrawing character of this position and abolishes the N–H···O intramolecular hydrogen bond that rigidifies the target compound's ground-state conformation. These distinctions are not cosmetic; they govern which downstream pyrazolopyrimidine, pyrazolotriazine, and related fused-ring products can be accessed, making in-class interchange unreliable without explicit re-validation [1].

Quantitative Evidence Guide: Procuring Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate Based on Measurable Differentiation


Crystal-Structure-Defined Conformational Rigidity: 5-Amino vs. 3-Amino Regioisomer

The target 5-amino regioisomer possesses a single-crystal X-ray structure (CCDC deposition, R factor = 0.035) with a pyrazole–pyridazine inter-ring dihedral angle of 0.16° (essentially coplanar) [1]. This planarity is enforced by two simultaneous intramolecular S(6) hydrogen-bond ring motifs: N5–H5N···N4 (pyridazine) and N5–H5O···O1 (ester carbonyl) [1]. In the 3-amino regioisomer (CAS 648859-03-4), the amino group is located at C3 rather than C5 of the pyrazole ring; this repositioning precludes the formation of the N–H···O ester S(6) motif and alters the preferred torsional profile, yielding a different ground-state geometry that has not been crystallographically characterized to date . The absence of a published structure for the 3-amino isomer introduces sourcing uncertainty for crystallography-dependent applications.

X-ray crystallography intramolecular hydrogen bonding conformational analysis regioisomer differentiation

Experimentally Measured Melting Point as a Purity and Identity Anchor vs. Dechlorinated Analog

The target compound has a reported experimental melting point of 133–134 °C, determined by direct measurement . By contrast, the 6-dechlorinated analog ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS 69720-49-6) has no publicly disclosed experimental melting point and is available only with predicted thermal data, complicating lot-to-lot identity verification by pharmacopoeial methods . The 6-chloro substituent contributes to higher lattice energy and crystallinity, providing a tangible experimental quality-control endpoint absent in the dechlorinated congener.

melting point thermal analysis quality control identity verification

Dual Intramolecular Hydrogen-Bond Scaffold: Structural Pre-Organization for Heterocyclic Annulation

The target compound features two concurrent intramolecular S(6) hydrogen-bond ring motifs—N–H···N (linking the 5-amino group to pyridazine N4) and N–H···O (linking the 5-amino group to the ester carbonyl oxygen) [1]. This dual H-bond network effectively pre-organizes the 5-amino and 4-ester groups for cyclocondensation cascades with one-carbon synthons (e.g., formamide, formic acid, triethyl orthoformate) to yield pyrazolo[3,4-d]pyrimidin-4-one derivatives . The 4-carbonitrile analog (CAS 69720-51-0) retains the N–H···N motif but cannot form the N–H···O S(6) ring, resulting in a less rigidly organized tetrahedral geometry at C4 that is less conducive to regioselective annulation [2].

hydrogen bonding conformational pre-organization heterocycle synthesis S(6) ring motif

6-Chloro Substituent as a Selective SNAr Handle: Differentiating from Dechlorinated and 6-Substituted Analogs

The 6-chloro group on the pyridazine ring of the target compound serves as a site for selective nucleophilic aromatic substitution (SNAr) by primary and secondary amines (e.g., pyrrolidine, piperidine, morpholine), as demonstrated in the synthesis of 6-amino-substituted analogs . This SNAr handle is retained in the 5-amino-4-carbonitrile analog [1] but is entirely absent in the 6-dechlorinated analog (CAS 69720-49-6), which lacks this synthetic entry point . Furthermore, the 6-chloro group's reactivity is modulated by the electron-withdrawing character of the pyrazole substituent; the ester group at C4 provides a different electronic environment than the nitrile, potentially altering SNAr rates and regioselectivity.

nucleophilic aromatic substitution SNAr reactivity synthetic diversification 6-chloropyridazine

Lipophilicity and Hydrogen-Bond Donor Profile as Physicochemical Differentiators from CF3- and Nitrile-Containing Analogs

The target compound has a computed XLogP3-AA of 1.5 and one hydrogen-bond donor (5-NH₂), positioning it in a favorable region of oral drug-likeness space (Lipinski Rule of 5 violations: 0) [1]. The 5-trifluoromethyl analog (ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) is expected to have substantially higher lipophilicity (predicted XLogP increase of ~1.5–2.0 units due to CF₃ replacement of NH₂), altering passive permeability, metabolic stability, and solubility profiles . The 4-carbonitrile analog (CAS 69720-51-0) has zero H-bond donors, which impacts solubility and crystal packing interactions. These differences are significant when the compound is used as a fragment hit or scaffold in structure-based drug design, where LogP and HBD count directly influence ligand efficiency metrics [1].

LogP hydrogen-bond donors drug-likeness physicochemical profiling

Highest-Confidence Research and Industrial Application Scenarios for Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate (CAS 69720-12-3)


Crystal Engineering and Co-Crystallization Screening Requiring a Pre-Characterized Planar Scaffold

The compound's single-crystal X-ray structure (CCDC 792507), featuring near-perfect co-planarity (dihedral angle 0.16°) and a defined intermolecular hydrogen-bonding network (R₂²(14) and R₄⁴(10) ring motifs), makes it suitable as a reference crystalline component in co-crystallization screens with pharmaceutically relevant co-formers. The experimental melting point of 133–134 °C provides a clear thermal endpoint for cocrystal detection by DSC. This level of crystallographic characterization is absent for the 3-amino regioisomer and the dechlorinated analog [1].

Synthesis of 6-Amino-Substituted Pyrazolylpyridazine Libraries via Late-Stage SNAr Diversification

The 6-chloro substituent enables post-condensation functionalization with amines (pyrrolidine, piperidine, morpholine), as validated in the 3-aryl congener series by Aggarwal et al. (2020) [1]. The target compound's 5-amino-4-ester arrangement additionally permits parallel annulation chemistry to generate fused pyrimidine derivatives, offering two independent diversification vectors from a single intermediate. This dual reactivity distinguishes it from the 4-carbonitrile analog, which restricts C4 chemistry to nitrile transformations.

Fragment-Based Drug Discovery Requiring Experimentally Defined Lipophilicity and Hydrogen-Bond Topology

With a computed XLogP of 1.5, one H-bond donor, and a rigid intramolecularly H-bonded conformation, the compound occupies a narrow, well-defined region of fragment chemical space suitable for structure-based lead generation [1]. Its balanced polarity profile contrasts with the more lipophilic 5-CF₃ analog (predicted XLogP >3.0) and the HBD-deficient nitrile analog, making it a preferred choice when fragment solubility, crystallizability, and interpretable electron density in protein–ligand complexes are prioritized.

Quality-Control-Driven Procurement Where Experimental Identity Benchmarks Are Mandatory

For industrial procurement workflows requiring incoming QC by melting point, IR, or DSC, the published experimental melting point (133–134 °C) [1] and the availability of a reference single-crystal structure provide verifiable identity anchors. Analogs lacking published experimental thermal data (e.g., the dechlorinated derivative) impose additional analytical method development and reference standard sourcing, adding cost and delay to material release processes.

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